

Application Notes: Immunohistochemistry for Biomarkers in Pazopanib-Treated Tissues

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Compound of Interest

Compound Name: Pazopanib Hydrochloride

Cat. No.: B000515

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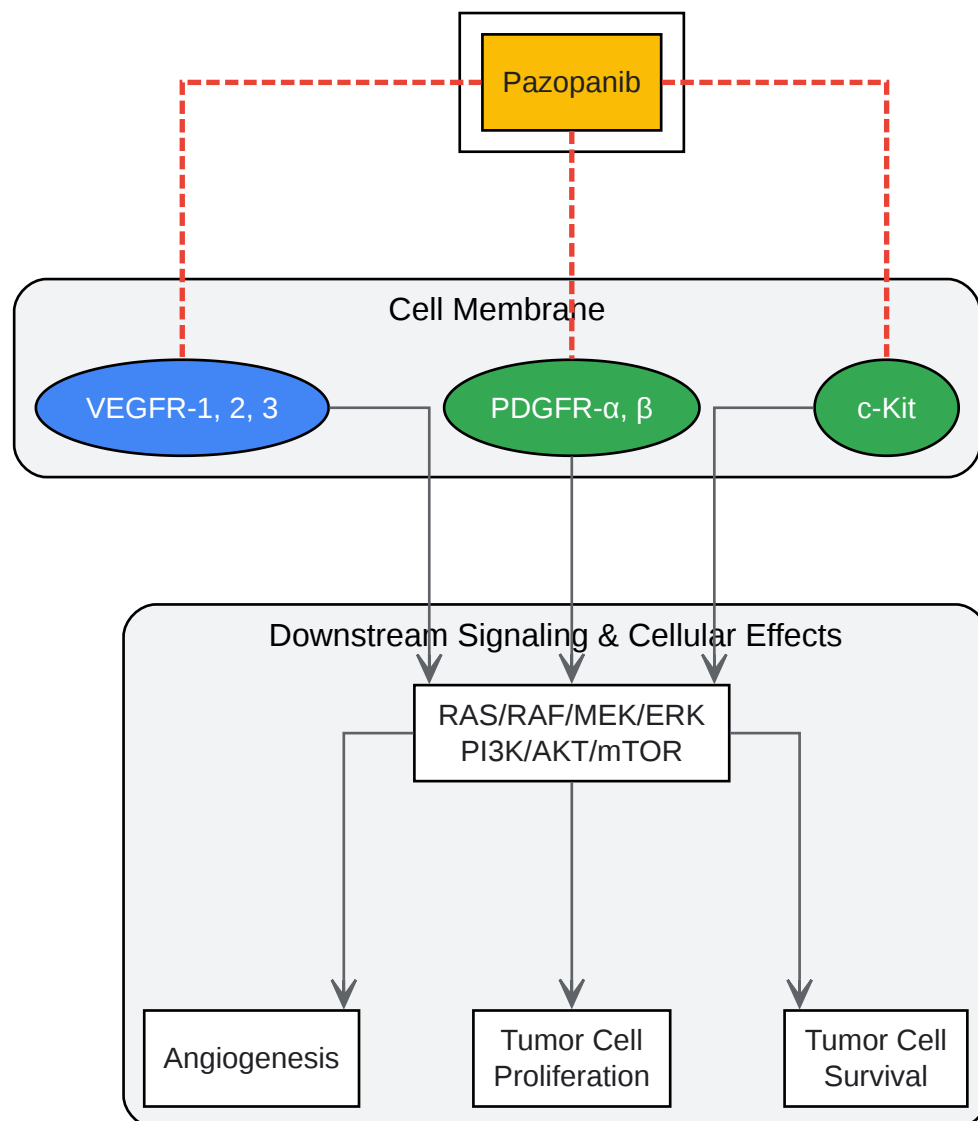
For Researchers, Scientists, and Drug Development Professionals

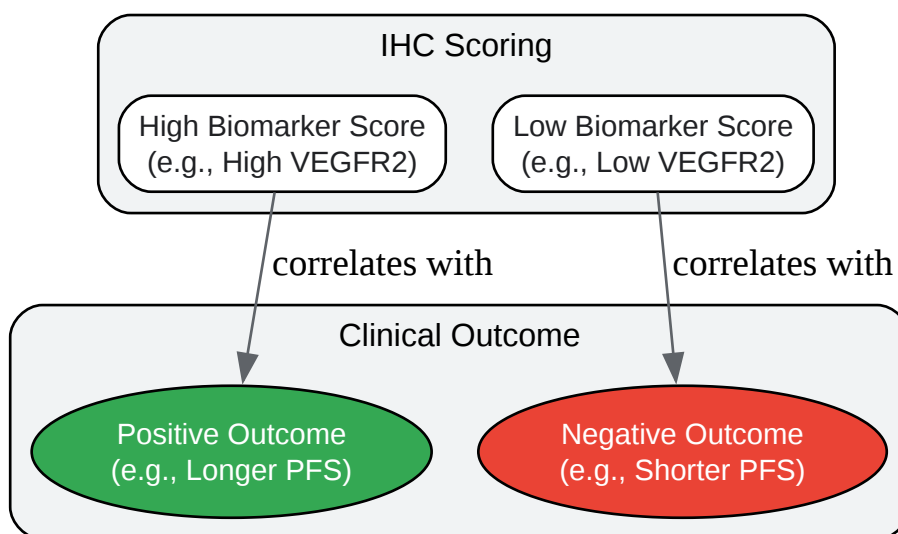
Introduction

Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor (TKI) that plays a crucial role in the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS).[1][2] Its mechanism of action involves the inhibition of several key receptor tyrosine kinases, primarily targeting angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[3][4] Immunohistochemistry (IHC) is an indispensable technique for visualizing and quantifying protein expression in tissue samples, providing critical insights into drug efficacy, mechanisms of action, and potential biomarkers of response or resistance. These application notes provide a comprehensive overview and detailed protocols for using IHC to analyze key biomarkers in tissues treated with Pazopanib.

Pazopanib's Mechanism of Action

Pazopanib exerts its anti-tumor effects by blocking the ATP-binding pocket of multiple receptor tyrosine kinases. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR- α and - β), and the stem cell factor receptor (c-Kit).[1][2][3] Inhibition of these receptors disrupts downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for endothelial cell proliferation and migration, thereby inhibiting tumor angiogenesis and growth.[4][5]





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